Methyl 4-bromo-2-naphthoate
Overview
Description
Methyl 4-bromo-2-naphthoate is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 4-bromo-2-naphthoate serves as an intermediate in the synthesis of various chemical compounds. For instance, it is involved in Suzuki–Miyaura cross-coupling reactions to prepare arylated naphthalenes, showing excellent chemoselectivity in favor of the triflate group due to additive electronic ortho electronic effects (Khaddour et al., 2013). Additionally, it is used in the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for non-steroidal anti-inflammatory agents (Xu & He, 2010).
Inclusion in Complex Chemical Structures
This compound is also utilized in the formation of complex chemical structures. For instance, studies have involved its use in the synthesis of 1,3,11-trimethoxy-5(12H)-naphthacenone, demonstrating its versatility in complex chemical reactions (Horii et al., 1962). Similarly, its derivatives have been used in the synthesis of poly(thiophene)s, showing the influence of various functional groups on the optical and photophysical properties of these polymers (Li et al., 2002).
Pharmacological Synthesis
In pharmacological contexts, this compound is involved in the synthesis of compounds like adapalene, a medication used in dermatology (Zhi, 2006). This showcases its utility in creating medically relevant compounds.
Environmental and Safety Considerations
Environmentally, the use of this compound in synthetic procedures has raised concerns due to the potential toxicological risks of some reagents. Researchers are exploring safer and more environmentally benign alternatives (Xu & He, 2010).
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In these reactions, the bromine atom can be lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Properties
IUPAC Name |
methyl 4-bromonaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBIPEKBFHLNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279832 | |
Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-29-8 | |
Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5043-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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